molecular formula C16H20N2O3 B5820748 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone

8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone

Cat. No. B5820748
M. Wt: 288.34 g/mol
InChI Key: JQZXCSURQHLZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone, also known as MMQO, is a synthetic compound that has been widely used in scientific research. MMQO belongs to the quinoline family and has been shown to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is not fully understood. It has been suggested that 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone exerts its biological activities through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation.
Biochemical and Physiological Effects:
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been shown to possess antidepressant properties by increasing the levels of serotonin and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is its wide range of biological activities, which makes it a useful tool in various scientific research fields. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is also relatively easy to synthesize and can be obtained in high purity. However, one of the major limitations of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone. One potential direction is the development of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone analogs with improved solubility and bioavailability. Another potential direction is the investigation of the molecular mechanism of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone's biological activities. Finally, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be used as a tool for the development of new drugs for the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is a synthetic compound that has been widely used in scientific research due to its various biological activities. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone possesses antitumor, anti-inflammatory, and antidepressant properties and has been used as a fluorescent probe for the detection of metal ions in biological samples. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has several advantages and limitations for lab experiments and has several future directions for research.

Synthesis Methods

8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be synthesized through a multi-step process involving the reaction of 2-methylquinoline with formaldehyde and morpholine. The final product is obtained through a condensation reaction with 8-methoxy-2-methyl-3-quinolinecarbaldehyde. The purity of the synthesized 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been extensively used in scientific research due to its various biological activities. It has been shown to possess antitumor, anti-inflammatory, and antidepressant properties. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been used as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-13(10-18-6-8-21-9-7-18)16(19)12-4-3-5-14(20-2)15(12)17-11/h3-5H,6-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZXCSURQHLZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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